叠氮胸苷 (AZT)

描述

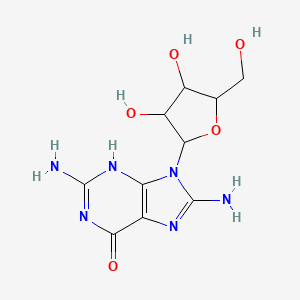

Azidothymidine (AZT), also known as Zidovudine, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure . It is sold both by itself and together as lamivudine/zidovudine and abacavir/lamivudine/zidovudine .

Synthesis Analysis

AZT has been synthesized from thymidine in two steps, in 62% overall yield, by heating 2 with NaN3 in DMF .

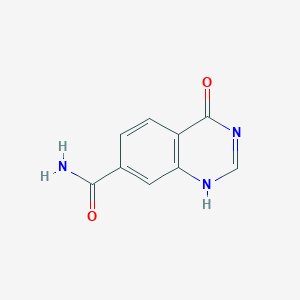

Molecular Structure Analysis

Theoretical calculations for some structural and electronic properties of the azide moiety in AZT are reported . These properties, which include geometrical properties in three-dimensional space, Hirshfeld charges, electrostatic potential (MEP), vibrational frequencies, and core and valence ionization spectra, are employed to study how the azide group is affected by the presence of a larger fragment .

Physical And Chemical Properties Analysis

AZT is known to interact with water molecules forming two hydration shells . It also has pro-oxidative properties .

科学研究应用

HIV/AIDS 治疗和病毒激活:

- AZT 传统上用于治疗获得性免疫缺陷综合征 (AIDS)。尽管在一致性试验中发现它对抑制 AIDS 的发展无效,但它具有激活 HIV-1 启动子的潜力,这为其在 HIV 研究中的功能和应用提供了见解 (Kurata, 1994).

遗传毒性和细胞机制:

- 研究表明 AZT 具有遗传毒性,特别是对线粒体,通过产生单链 DNA 间隙和双链断裂导致遗传不稳定性和毒性。了解 AZT 毒性和细胞反应的机制对于改善其治疗应用和最小化副作用至关重要 (Cooper & Lovett, 2011).

妊娠期间的药代动力学:

- 已在 Long-Evans 大鼠等动物模型中研究了 AZT 在妊娠晚期的药代动力学。了解 AZT 如何穿过胎盘及其在胎儿中的浓度对于其在预防母婴 HIV 传播中的应用至关重要 (Little et al., 1989).

抗癌特性:

- 研究表明 AZT 在体外和体内抑制人黑色素瘤细胞生长的潜力。它诱导肿瘤细胞中细胞生长抑制和凋亡的能力表明 AZT 可用于癌症治疗,无论是作为单一药物还是与其他化疗药物联合使用 (Humer et al., 2008).

药物毒性和耐受机制:

- AZT 的毒性作用,特别是对骨髓的毒性作用,一直备受关注。研究药物给药频率与其对宿主细胞的细胞毒性之间的关系有助于理解并可能减轻 AZT 的副作用 (Agur et al., 1991).

癌细胞中凋亡诱导:

- 研究表明,AZT 可以触发某些细胞系中典型凋亡的形态和生化变化。了解 AZT 诱导凋亡的途径和机制有助于设计针对癌症和病毒感染的靶向疗法 (Sailaja et al., 1996).

作用机制

Azidothymidine (AZT), also known as Zidovudine, 3’-Azidothymidine, or NSC602670, is a potent antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infection .

Target of Action

AZT primarily targets the reverse transcriptase enzyme of the HIV virus . Reverse transcriptase is crucial for the replication of the HIV virus as it converts the viral RNA into DNA, enabling the virus to integrate into the host cell’s genome .

Mode of Action

AZT is a nucleoside analog reverse-transcriptase inhibitor (NRTI) . Structurally, it is an analog of thymidine, one of the nucleosides used as building blocks of DNA . The 3’ hydroxyl group of thymidine’s deoxyribose sugar is replaced with an azido group in AZT .

When AZT is incorporated into the growing DNA chain during reverse transcription, it causes chain termination . This is because AZT lacks a 3’ hydroxyl group, which is necessary for the formation of the phosphodiester bond that links nucleotides together in the DNA chain . This inhibits the replication of the HIV virus .

Biochemical Pathways

AZT affects the reverse transcription pathway of the HIV virus . By inhibiting reverse transcriptase, AZT prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genome . This inhibits the replication of the virus and its subsequent spread to other cells .

Pharmacokinetics

AZT is well-absorbed in the body and undergoes extensive first-pass metabolism, resulting in a systemic availability of approximately 75% . It is metabolized in the liver by glucuronide conjugation to a major, inactive metabolite . The primary UGT isoform responsible for this glucuronidation is UGT2B7 .

Result of Action

The primary result of AZT’s action is the inhibition of HIV replication . By blocking the synthesis of viral DNA, AZT prevents the virus from integrating into the host cell’s genome and replicating . This can slow the progression of HIV infection and delay the onset of AIDS .

Action Environment

The efficacy and toxicity of AZT can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can enhance the effectiveness of AZT and help prevent the development of drug resistance . The use of azt can also lead to side effects such as anemia and neutropenia , and its toxicity may be influenced by factors such as the patient’s overall health status and the presence of other medications .

安全和危害

未来方向

The search for new drugs remains a priority due to the development of resistance against existing drugs and the unwanted side effects associated with some current drugs . NIAID supports basic research to identify novel strategies to prevent HIV from taking hold and replicating in the body, as well as preclinical research to formulate antiretroviral drugs that can be tested in people .

属性

IUPAC Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30516-87-1 | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=602670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)

![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)